molecular formula C8H10ClO3PS B13535425 3-(Dimethylphosphoryl)benzenesulfonyl chloride

3-(Dimethylphosphoryl)benzenesulfonyl chloride

Cat. No.: B13535425
M. Wt: 252.66 g/mol
InChI Key: CCKZCUVDPVPLRS-UHFFFAOYSA-N
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Description

3-(Dimethylphosphoryl)benzenesulfonyl chloride: is an organosulfur compound with the molecular formula C8H10ClO3PS. This compound is characterized by the presence of a benzenesulfonyl chloride group substituted with a dimethylphosphoryl group at the third position. It is a colorless to pale yellow liquid that is soluble in organic solvents but reacts with water.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Phosphorus Pentachloride Method: This method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. The mixture is heated in an oil bath at 170-180°C for several hours.

    Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this involves the reaction of benzenesulfonic acid salts with phosphorus oxychloride.

    Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid.

Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Amines: Used in the formation of sulfonamides.

    Alcohols: Used in the formation of sulfonate esters.

    Water: Causes hydrolysis of the compound.

Major Products Formed:

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Benzenesulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

Chemistry:

Biology:

  • Employed in the modification of biomolecules to introduce sulfonyl groups, which can alter the biological activity of the molecules.

Medicine:

  • Potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

Mechanism: The compound exerts its effects primarily through nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can be attacked by nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively .

Molecular Targets and Pathways:

    Nucleophiles: The primary targets are nucleophiles that can attack the sulfonyl chloride group.

    Pathways: The reaction pathways typically involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion).

Comparison with Similar Compounds

Uniqueness: 3-(Dimethylphosphoryl)benzenesulfonyl chloride is unique due to the presence of the dimethylphosphoryl group, which can impart different reactivity and properties compared to other sulfonyl chlorides.

Properties

Molecular Formula

C8H10ClO3PS

Molecular Weight

252.66 g/mol

IUPAC Name

3-dimethylphosphorylbenzenesulfonyl chloride

InChI

InChI=1S/C8H10ClO3PS/c1-13(2,10)7-4-3-5-8(6-7)14(9,11)12/h3-6H,1-2H3

InChI Key

CCKZCUVDPVPLRS-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CC(=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

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